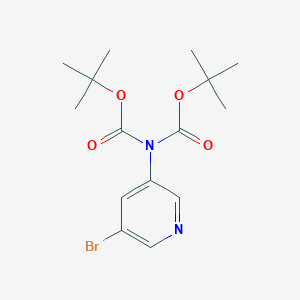

5-bromo-3-(N,N-bis-boc-amino)pyridine

Beschreibung

5-Bromo-3-(N,N-bis-boc-amino)pyridine (CAS: 209959-33-1) is a pyridine derivative featuring a bromine atom at the 5-position and a bis-tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. The Boc groups serve as protective moieties for the amine, enhancing stability during synthetic reactions while allowing subsequent deprotection for functionalization . This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine acts as a leaving group, and the Boc-protected amine ensures compatibility with reactive conditions .

Eigenschaften

Molekularformel |

C15H21BrN2O4 |

|---|---|

Molekulargewicht |

373.24 g/mol |

IUPAC-Name |

tert-butyl N-(5-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-10(16)8-17-9-11/h7-9H,1-6H3 |

InChI-Schlüssel |

WWZBACUNJXLFAE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(C1=CC(=CN=C1)Br)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(N,N-bis-boc-amino)pyridine typically involves the following steps:

Protection of Amino Group: The amino group at the 3-position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-3-(N,N-bis-boc-amino)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, products such as 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-azido-pyridine or 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-thio-pyridine can be formed.

Deprotection Reactions: The major product is 3-amino-5-bromo-pyridine after the removal of Boc groups.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-(N,N-bis-boc-amino)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-bromo-3-(N,N-bis-boc-amino)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and Boc-protected amino group allows for selective interactions with biological targets, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

3-Acetyl-5-bromopyridine (CAS: 38940-62-4)

- Structure : Pyridine with bromine (C5) and acetyl (C3).

- Key Differences :

- The acetyl group is electron-withdrawing, increasing electrophilicity at C3 compared to the Boc-protected amine in the target compound.

- Lacks amine functionality, limiting its use in reactions requiring nitrogen nucleophiles.

- Applications : Primarily used in nucleophilic aromatic substitutions or as a precursor for heterocyclic synthesis .

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

- Structure: Pyridine with bromine (C5), cyano (C2), and pivalamide (C3).

- Applications : Useful in constructing polyfunctionalized pyridines for medicinal chemistry .

5-Bromo-2-chloropyrimidin-4-amine

- Structure : Pyrimidine with bromine (C5), chlorine (C2), and amine (C4).

- Key Differences :

- Pyrimidine core vs. pyridine alters electronic properties (higher π-deficiency).

- Unprotected amine at C4 enables direct participation in hydrogen bonding or coupling reactions, unlike the Boc-protected amine in the target compound.

- Applications : Intermediate in antimetabolite drug synthesis .

Cross-Coupling Reactions

- 5-Bromo-3-(N,N-bis-boc-amino)pyridine: Bromine facilitates Suzuki couplings (e.g., with arylboronic acids), while Boc groups prevent undesired side reactions at the amine .

- 5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine : Demonstrates similar bromine reactivity in Suzuki couplings but lacks amine protection, limiting compatibility with basic/acidic conditions .

Deprotection and Functionalization

- The Boc groups in the target compound can be cleaved under acidic conditions (e.g., TFA) to yield a free amine, enabling subsequent alkylation or acylation .

Physicochemical Properties

| Property | This compound | 3-Acetyl-5-bromopyridine | 5-Bromo-2-chloropyrimidin-4-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 413.28 | 200.03 | 223.46 |

| Solubility | Moderate in organic solvents (e.g., DCM, THF) | High in polar aprotic solvents | Low in non-polar solvents |

| Stability | Stable under basic/neutral conditions | Prone to hydrolysis | Sensitive to oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.